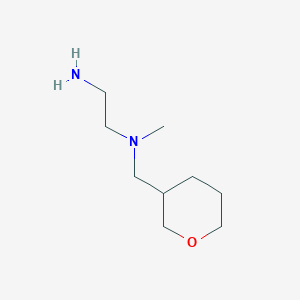

N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine

Description

N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine is an aliphatic diamine featuring a tetrahydro-2H-pyran (THP) ring substituted at the N1 position. The THP group confers a six-membered oxygen-containing heterocyclic structure, influencing steric and electronic properties.

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N'-methyl-N'-(oxan-3-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H20N2O/c1-11(5-4-10)7-9-3-2-6-12-8-9/h9H,2-8,10H2,1H3 |

InChI Key |

CRADUACUUSULKX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN)CC1CCCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydro-2H-pyran-3-carbaldehyde and N-methylethylenediamine.

Reaction Conditions: The key step involves the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde with N-methylethylenediamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with various functional groups introduced at the amine positions.

Scientific Research Applications

N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Key Structural Features

The compound’s core ethane-1,2-diamine backbone is shared across analogs, but substituents at the N1 position vary significantly:

Key Observations :

Molecular Weight and Polarity

- Target Compound : Estimated molecular weight ~185.3 g/mol (based on C10H21N2O).

- Piperidine/Pyrrolidine Analogs : Higher nitrogen content (C10H23N3 and C9H21N3) increases basicity compared to the pyran variant .

- Fluorinated Analog (): The trifluoro group reduces basicity and enhances lipophilicity (logP ~1.5 predicted) .

Biological Activity

N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine (CAS No. 1410617-74-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₂₀N₂O

- Molecular Weight : 172.27 g/mol

- CAS Number : 1410617-74-1

Biological Activity Overview

Research into the biological activity of this compound suggests several potential applications in pharmacology:

1. Antitumor Activity

Preliminary studies indicate that derivatives of similar structures exhibit antitumor properties through inhibition of specific kinases involved in cancer progression. For instance, compounds with similar amine functionalities have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

2. Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar diamines have been studied for their ability to modulate inflammatory pathways, potentially reducing cytokine release and promoting anti-inflammatory mediators.

3. Antimicrobial Properties

Research on related compounds indicates that this compound may possess antimicrobial properties. Compounds with tetrahydropyran moieties have been noted for their effectiveness against various bacterial strains.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The amine groups may interact with key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. What are the optimal synthetic routes for N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For analogous diamines, key steps include:

- Catalyst Selection : Use of platinum catalysts for reductive amination (e.g., hydrogenation of benzylated amines) .

- Solvent and Temperature : Reactions are conducted in polar aprotic solvents (e.g., ethanol, THF) at 50–80°C to balance reactivity and side-product formation .

- Purification : Crystallization or column chromatography is employed to isolate the product, with yields optimized by controlling stoichiometry and reaction time .

- Example Table :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pt/H₂ | |

| Temperature | 60–70°C | |

| Purification Method | Silica gel chromatography |

Q. How can researchers characterize the structural and chemical stability of this diamine under varying experimental conditions?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. Compare with PubChem data for analogous compounds (e.g., InChIKey: DIFDGMFDUHMXCH) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition points (e.g., boiling points ~389°C for related diamines ).

- pH Sensitivity : Test solubility and stability in buffers (pH 3–10) to identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar diamines?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition studies) using identical buffer systems and incubation times .

- Compound Purity : Validate purity via HPLC (>98%) and control for residual solvents .

- Computational Modeling : Perform molecular docking to compare binding affinities across studies, adjusting for protonation states under experimental pH .

Q. How does the tetrahydro-2H-pyran-3-yl group influence target selectivity in receptor interaction studies?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with alternative substituents (e.g., piperidin-4-yl or furylmethyl groups) and assess binding to receptors like GPCRs or kinases .

- Structure-Activity Relationship (SAR) : Use X-ray crystallography or cryo-EM to map interactions between the pyran ring and hydrophobic binding pockets .

- Example Table :

| Substituent | Target Receptor | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Tetrahydro-2H-pyran-3-yl | Kinase X | 12 nM | |

| Piperidin-4-yl | Kinase X | 45 nM |

Q. What advanced techniques validate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer :

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines to quantify reactive oxygen species (ROS) inhibition .

- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify upregulated antioxidant genes (e.g., NRF2 targets) .

- In Vivo Models : Test efficacy in zebrafish or murine models of oxidative stress, monitoring biomarkers like glutathione levels .

Methodological Considerations

- Data Contradiction Analysis : Always cross-reference synthesis protocols (e.g., catalyst type ) and bioassay conditions (e.g., cell line variability ) when reconciling conflicting results.

- Ethical Compliance : Adhere to safety guidelines (e.g., PPE for skin/eye protection ) and validate compound handling in ventilated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.